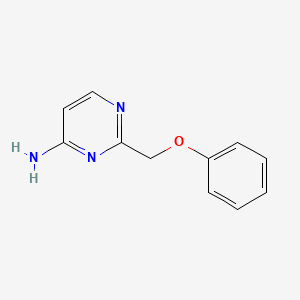

2-(Phenoxymethyl)pyrimidin-4-amine

描述

Significance of Pyrimidine (B1678525) Derivatives in Chemical Biology and Medicinal Chemistry

The pyrimidine nucleus is a fundamental building block in numerous pharmacologically important molecules. researchgate.net Its presence in the natural nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA, underscores its biological importance. researchgate.net This natural prevalence has spurred the synthesis and investigation of a multitude of pyrimidine derivatives for therapeutic applications. researchgate.net

The versatility of the pyrimidine scaffold allows for diverse chemical modifications, leading to compounds with a wide spectrum of biological activities. These include:

Antimicrobial: Pyrimidine derivatives have shown efficacy against various microbes, including bacteria and fungi. orientjchem.orgresearchgate.net For instance, trimethoprim (B1683648) is a well-known antibacterial drug that selectively inhibits bacterial dihydrofolate reductase. researchgate.netwjarr.com

Antiviral: Certain pyrimidine analogues are utilized as antiviral agents. orientjchem.orgnih.gov

Anticancer: A significant number of anticancer drugs are based on the pyrimidine structure, acting as antimetabolites that interfere with nucleic acid synthesis. nih.govgsconlinepress.com 5-Fluorouracil is a classic example of a pyrimidine-based antineoplastic agent. researchgate.net

Anti-inflammatory: Many pyrimidine derivatives have been reported to exhibit anti-inflammatory properties. researchgate.netorientjchem.org

Other Activities: The therapeutic applications of pyrimidines also extend to antimalarial, antihypertensive, and antidiabetic agents. nih.govgsconlinepress.com

The ability of pyrimidine derivatives to interact with various enzymes and receptors within the cell makes them a privileged scaffold in drug discovery. nih.gov

Overview of the Phenoxymethyl (B101242) Moiety in Biologically Active Compounds

The phenoxymethyl moiety, which consists of a phenyl group linked to a methyl group through an ether oxygen, is another crucial component of 2-(Phenoxymethyl)pyrimidin-4-amine. This group is found in a variety of biologically active compounds and can significantly influence their pharmacological properties.

The presence of a phenoxy group can impact a molecule's:

Lipophilicity: The aromatic nature of the phenyl ring generally increases the lipophilicity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolic Stability: The ether linkage in the phenoxymethyl group can be a site for metabolic modification, influencing the compound's half-life in the body.

Phenolic compounds, in general, are known for a range of bioactivities, including antimicrobial and antioxidant effects. nih.govnih.gov The specific substitution pattern on the phenyl ring can further modulate these activities.

Historical Context of this compound Research

While extensive research exists on the broader class of pyrimidine derivatives, the specific historical research trajectory of this compound is less documented in readily available literature. The synthesis and exploration of such compounds are often part of larger medicinal chemistry programs aimed at discovering novel therapeutic agents. The initial interest in this particular scaffold likely arose from the established biological importance of both the pyrimidine core and the phenoxymethyl moiety. Researchers would have been motivated to combine these two fragments to explore the potential synergistic effects on biological activity.

The synthesis of substituted pyrimidines is a well-established area of organic chemistry, with numerous methods available for their preparation. wjarr.com The investigation of this compound and its analogues would typically involve their synthesis followed by screening against a panel of biological targets to identify any potential therapeutic utility.

Structure

2D Structure

属性

IUPAC Name |

2-(phenoxymethyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-10-6-7-13-11(14-10)8-15-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDLSQFDJSBPGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenoxymethyl Pyrimidin 4 Amine and Its Analogs

Established Synthetic Routes to the Pyrimidine (B1678525) Ring System

The formation of the pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of the synthesis of 2-(phenoxymethyl)pyrimidin-4-amine. rasayanjournal.co.in This can be accomplished through several established methods, primarily involving condensation reactions.

Cyclocondensation Reactions

Cyclocondensation reactions are a fundamental approach to constructing the pyrimidine scaffold. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N fragment. nih.govnih.gov A common strategy is the reaction between a β-dicarbonyl compound and an amidine, urea (B33335), or thiourea (B124793) derivative. nih.gov Variations of this approach, such as the well-known Biginelli reaction, provide a one-pot synthesis of dihydropyrimidinones, which can be further modified to yield the desired pyrimidine structure. nih.govresearchgate.net

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of pyrimidine derivatives. researchgate.netmdpi.com These reactions allow for the combination of three or more starting materials in a single step, leading to complex molecular architectures with high atom economy. jmaterenvironsci.com For instance, a three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by zinc chloride, has been shown to produce 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org Another example involves the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols. organic-chemistry.org

Multi-Step Synthetic Sequences and Intermediate Chemistry

In addition to one-pot cyclocondensations, multi-step synthetic sequences offer a versatile platform for accessing a wide range of substituted pyrimidines. These sequences often involve the initial synthesis of a functionalized intermediate that is then cyclized to form the pyrimidine ring. For example, β-formyl enamides can undergo samarium chloride-catalyzed cyclization with urea to produce pyrimidines. organic-chemistry.org

Another multi-step approach involves the synthesis of 2-aminopyrimidines through the cyclocondensation of chalcones with guanidine (B92328), followed by further functionalization. nih.gov The initial chalcones are typically prepared via the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aldehyde. This sequential strategy allows for the controlled introduction of various substituents onto the pyrimidine ring.

Approaches for Introducing the Phenoxymethyl (B101242) Moiety

The introduction of the phenoxymethyl group is a critical step in the synthesis of the target compound. This can be achieved through several key reaction types that form the ether linkage between the pyrimidine ring and the phenol (B47542).

Alkylation and Etherification Strategies

Alkylation and etherification reactions are the most direct methods for attaching the phenoxymethyl group. nih.gov A common approach involves the Williamson ether synthesis, where a phenoxide ion reacts with a pyrimidine derivative bearing a suitable leaving group, such as a halogen or a sulfonate ester, at the 2-position. The phenoxide is typically generated in situ by treating phenol with a base.

Alternatively, the pyrimidine core can be functionalized with a hydroxymethyl group at the 2-position, which can then undergo an etherification reaction with phenol under acidic or Mitsunobu conditions. The choice of reagents and conditions is crucial to ensure high yields and prevent side reactions.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions provide another viable route for introducing the phenoxymethyl moiety. In this approach, a pyrimidine ring activated by electron-withdrawing groups is reacted with a phenoxide nucleophile. The leaving group is typically a halogen atom located at an activated position on the pyrimidine ring. The success of this reaction is highly dependent on the electronic nature of the pyrimidine substrate and the reaction conditions.

Green Chemistry and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of pyrimidine derivatives. rasayanjournal.co.inpowertechjournal.com These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. jmaterenvironsci.comnih.gov

Key green synthetic strategies applicable to pyrimidine synthesis include:

Microwave-assisted synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields. rasayanjournal.co.inresearchgate.net

Ultrasound-assisted synthesis: Sonication provides an alternative energy source that can enhance reaction rates and efficiency. rasayanjournal.co.innih.gov

Solvent-free reactions: Conducting reactions without a solvent, or in the presence of a minimal amount of a benign solvent like water, reduces environmental impact. jmaterenvironsci.comnih.govresearchgate.net

Use of green catalysts: The development of reusable and non-toxic catalysts is a central theme in green chemistry. rasayanjournal.co.inpowertechjournal.com

Multicomponent reactions (MCRs): As mentioned earlier, MCRs are inherently green due to their high atom economy and reduced number of synthetic steps. rasayanjournal.co.injmaterenvironsci.com

These sustainable protocols are not only beneficial for the environment but also often lead to more efficient and cost-effective synthetic processes. rasayanjournal.co.in

Solvent-Less Reaction Conditions

The move towards green chemistry has popularized solvent-less reaction conditions, which minimize the use of hazardous organic solvents, reduce waste, and can lead to lower energy consumption. researchgate.net A prominent method in this area is mechanochemistry, specifically using techniques like ball milling. researchgate.net

One-pot multicomponent synthesis of pyrimidine derivatives has been successfully achieved using a solvent-free ball milling technique. researchgate.net This approach often involves the condensation of aldehydes, active methylene (B1212753) compounds, and amidines or their equivalents. For instance, a reported green protocol for synthesizing pyrimidine derivatives utilizes zinc oxide nanoparticles (ZnO NPs) as a catalyst under ball milling conditions. researchgate.net This method is noted for its consistency with the principles of green chemistry and its potential as a promising technique in solvent-free organic synthesis. researchgate.net

Key characteristics of this method include:

Recyclable Catalyst: The use of solid catalysts like ZnO NPs allows for easy recovery and reuse. researchgate.net

Scalability: The technique has been demonstrated to be scalable to a multigram scale. researchgate.net

Simplified Isolation: The absence of bulk solvent simplifies the product isolation process. researchgate.net

While not explicitly detailed for this compound, this solvent-less methodology represents a viable and environmentally friendly pathway for the synthesis of such pyrimidine derivatives.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. mdpi.comnih.gov This technology has been widely applied to the synthesis of heterocyclic compounds, including pyrimidine derivatives. mdpi.comnih.gov

A general procedure for the synthesis of 2-amino-4-substituted-pyrimidine derivatives involves the reaction of a 2-amino-4-chloropyrimidine (B19991) precursor with a variety of amines. nih.gov In a typical microwave-assisted setup, the reactants are combined in a suitable solvent, such as propanol, often with a base like triethylamine, and irradiated in a microwave reactor. nih.gov This approach has been used to generate a library of pyrimidine derivatives with reactions completed in as little as 15-30 minutes at temperatures between 120-140 °C. nih.gov

Similarly, microwave irradiation has been employed for the synthesis of 2-amino-4-aryloxazoles by reacting p-substituted 2-bromoacetophenones with urea in dimethylformamide (DMF). researchgate.net This demonstrates the versatility of microwave energy in promoting the formation of heterocyclic rings from various starting materials. The synthesis of new acetamide (B32628) derivatives has also been achieved with good yields under microwave irradiation at temperatures of 65-70 °C. nih.gov

| Precursor/Reactant Type | Conditions | Reaction Time | Outcome | Reference |

| 2-Amino-4-chloro-pyrimidine & Amine | Microwave, 120-140 °C, Propanol | 15-30 min | Improved yields, shortened times | mdpi.comnih.gov |

| p-Substituted 2-bromoacetophenones & Urea | Microwave, DMF | Not specified | Synthesis of 2-amino-4-aryloxazoles | researchgate.net |

| Acetamides & Substituted Anilines | Microwave, 65-70 °C, Acetonitrile | Not specified | Good yields of acetamide derivatives | nih.gov |

Catalytic Methods for Enhanced Efficiency

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions with higher efficiency, selectivity, and under milder conditions. The synthesis of pyrimidine derivatives benefits from a range of catalytic systems, from simple Lewis acids to complex transition metal catalysts. mdpi.comgoogle.com

Palladium-Catalyzed Synthesis: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This method has been successfully applied to the synthesis of N-arylpyrimidin-2-amines. mdpi.com The reaction typically involves a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), a phosphine (B1218219) ligand like Xantphos, and a base, for example, sodium tert-butoxide, in a solvent like toluene. mdpi.com This approach is valuable for its broad substrate scope, allowing for the coupling of various amines with halo-pyrimidines to produce diverse derivatives in moderate to good yields. mdpi.com

Other Metal Catalysts:

Copper: Copper(II) triflate has been used as an efficient catalyst to synthesize 2,4-disubstituted pyrimidines from propargyl alcohols and amidines. mdpi.com

Gold: Gold complexes can catalyze the intermolecular [2+2+2] cycloaddition of ynamides with nitriles to yield 4-aminopyrimidines. mdpi.com

Ruthenium: Ruthenium complexes have been employed in a multicomponent tandem synthesis of 2-(N-alkylamino)pyrimidines directly from a guanidine salt and alcohols. mdpi.com

Lewis and Brønsted Acid Catalysis: In the synthesis of aminomethylpyrimidines, which are key intermediates for compounds like Vitamin B1, catalysts such as Lewis or Brønsted acids are employed. google.com Catalysts including Al₂O₃, H₃PO₄, SiO₂, and ZrO₂ have been shown to be effective in the amination of alkoxymethylpyrimidines to produce the corresponding aminomethyl derivatives. google.com The reaction is typically carried out at elevated temperatures (180 to 350 °C) with a large excess of ammonia. google.com

| Catalyst System | Reaction Type | Substrates | Product | Reference |

| Pd₂(dba)₃ / X-Phos | Buchwald-Hartwig Coupling | 2-Chloropyrimidine derivative, Amines | N-Arylpyrimidin-2-amines | mdpi.comnih.gov |

| Cu(II) triflate | Cyclocondensation | Propargyl alcohols, Amidines | 2,4-Disubstituted pyrimidines | mdpi.com |

| Ph₃PAuNTf₂ | [2+2+2] Cycloaddition | Ynamides, Nitriles | 4-Aminopyrimidines | mdpi.com |

| Al₂O₃, H₃PO₄, etc. | Amination | Alkoxymethylpyrimidines, Ammonia | Aminomethylpyrimidines | google.com |

Purification and Yield Optimization Techniques

Optimizing the yield and ensuring the purity of the final product are critical steps in any synthetic process. For this compound and its analogs, several strategies are employed.

Yield Optimization: Reaction conditions can be fine-tuned to maximize product formation and minimize byproducts. A key strategy involves controlling the stoichiometry of the reactants. For instance, in the synthesis of a 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine, using a 0.4-5 molar excess of α-methoxymethyl-β-methoxyacrylonitrile relative to butyramidine was found to suppress the formation of undesirable byproducts. google.com Temperature control is also crucial; carrying out this specific reaction at low temperatures (from -10° to +20° C) resulted in a high purity of >99% and a yield greater than 90%. google.com

Purification Techniques: Following the reaction, a series of work-up and purification steps are necessary to isolate the target compound. Common techniques include:

Extraction: After quenching the reaction, the product is often extracted from the aqueous phase using an organic solvent like ethyl acetate. nih.gov

Washing: The organic extract is typically washed with solutions like saturated sodium bicarbonate to remove acidic impurities or unreacted starting materials. nih.gov

Crystallization/Precipitation: This is a highly effective method for purifying solid compounds. The crude product obtained after evaporation of the solvent can be crystallized from a suitable solvent or solvent system, such as ethanol. mdpi.com In some cases, the product precipitates directly from the reaction mixture upon cooling and can be collected by filtration. nih.gov

Trituration: This involves washing the crude solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble. This technique was used to purify N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives by washing the solid with cold water. mdpi.com

By carefully selecting reaction parameters and employing a systematic purification strategy, high-purity this compound and its analogs can be obtained in high yields.

Chemical Derivatization and Scaffold Modification Studies

Strategies for Functional Group Transformations

Modifications of the Amino Group

One common strategy involves the acylation of the amino group. For instance, reaction with various acid chlorides or anhydrides can introduce a range of acyl moieties. A study on related aminopyrimidine systems demonstrated that formamide (B127407) derivatives could be synthesized, and in some cases, this modification restored biological activity that was lost with other substitutions. nih.gov Urea (B33335) derivatives have also been explored, which can act as isosteres for acetamides but with enhanced hydrogen-bonding capabilities, sometimes leading to a partial recovery of activity. nih.gov

Another approach is the transformation of the amino group into different nitrogen-containing functionalities. For example, diazotization of the amino group, followed by reaction with sodium azide (B81097), can yield an azido (B1232118) derivative. mdpi.com This azide can then serve as a versatile intermediate for further reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form triazole-containing compounds. mdpi.com

Table 1: Examples of Amino Group Modifications on Related Pyrimidine (B1678525) Scaffolds

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Amino-pyrimidine derivative | Formic Acid | Formamide derivative | nih.gov |

| Amino-pyrimidine derivative | Isocyanate | Urea derivative | nih.gov |

Derivatization at the Pyrimidine Ring Positions

Modifications to the pyrimidine ring itself, other than the amino group, provide another avenue for structural diversification. The carbon atoms of the pyrimidine ring, particularly at the C5 and C6 positions, are susceptible to electrophilic substitution, allowing for the introduction of various substituents.

For example, unsymmetrical pyrimidines can be synthesized through the cyclization of a chalcone (B49325) with guanidine (B92328) hydrochloride. nih.gov This method allows for the introduction of different aryl groups at what become the C4 and C6 positions of the pyrimidine ring, derived from the precursor chalcone. nih.gov These substitutions can dramatically alter the steric and electronic properties of the scaffold.

Alterations of the Phenoxymethyl (B101242) Side Chain

The phenoxymethyl side chain at the C2 position offers multiple points for modification. Alterations can be made to the phenyl ring or the ether linkage.

Substituents can be introduced onto the phenyl ring to modulate properties like lipophilicity, electronic character, and metabolic stability. For instance, the synthesis of analogs often involves starting with substituted phenols to create derivatives with bromo, chloro, or methoxy (B1213986) groups on the phenyl ring. nih.gov

Synthesis of Fused Heterocyclic Systems Incorporating the 2-(Phenoxymethyl)pyrimidin-4-amine Core

Fusing additional heterocyclic rings to the this compound scaffold is a key strategy to create more complex, rigid structures with potentially novel biological activities. This approach locks the conformation of the molecule and introduces new pharmacophoric elements.

Pyrimidooxazinone Derivatives

The synthesis of pyrimido[4,5-b] asianpubs.orgresearchgate.netoxazines can be achieved through the condensation of 4,5-diaminopyrimidine (B145471) derivatives with α-halogeno-ketones. rsc.org While not starting directly from this compound, this strategy highlights a common synthetic route for fusing an oxazine (B8389632) ring to a pyrimidine core. The reaction involves the amino groups at the C4 and C5 positions of the pyrimidine ring reacting with the α-halogeno-ketone to form the new six-membered heterocyclic ring. rsc.org

Pyrazolo[3,4-d]pyrimidine Scaffolds

The pyrazolo[3,4-d]pyrimidine system is a well-known "privileged scaffold" in medicinal chemistry. The synthesis of these fused systems often starts from appropriately substituted pyrimidines or pyrazoles. asianpubs.orgnih.gov A general method involves the cyclocondensation of a 5-aminopyrazole-4-carbonitrile with a nitrile in the presence of a base like potassium t-butoxide. asianpubs.org Another route involves reacting a 4-hydrazinopyrimidine derivative to first form a pyrazole (B372694) ring, which is then cyclized to create the fused pyrazolo[3,4-d]pyrimidine system. nih.gov These methods allow for the creation of diverse libraries of compounds by varying the substituents on both the pyrimidine and the newly formed pyrazole ring. nih.govrsc.org

Table 2: Examples of Synthesized Fused Heterocyclic Systems

| Fused System | General Synthetic Strategy | Starting Material Type | Reference |

|---|---|---|---|

| Pyrimido[4,5-b] asianpubs.orgresearchgate.netoxazine | Condensation with α-halogeno-ketone | 4,5-Diaminopyrimidine | rsc.org |

| Pyrazolo[3,4-d]pyrimidine | Cyclocondensation with nitriles | 5-Aminopyrazole-4-carbonitrile | asianpubs.org |

| Pyrazolo[3,4-d]pyrimidine | Reaction with formamide, urea, or thiourea (B124793) | 5-Amino-1H-pyrazole-4-carboxylate/carbonitrile | nih.gov |

Thiadiazolo[3,2-a]pyrimidinone Frameworks

The synthesis of thiadiazolo[3,2-a]pyrimidinone frameworks often begins with a substituted pyrimidine derivative. While direct synthesis from this compound is not explicitly detailed in the provided information, the general strategies involve the cyclization of a pyrimidine precursor. For instance, one approach involves the reaction of a 2-thiouracil (B1096) derivative with compounds like bromoacetone (B165879) or bromoacetophenone, followed by cyclization in sulfuric acid to yield 5H-thiazolo[3,2-a]pyrimidin-5-ones. capes.gov.br Another method starts with 2-amino-1,3,4-thiadiazole (B1665364) derivatives, which can undergo reactions to form the fused pyrimidine ring. nih.govnih.govbiointerfaceresearch.com

These synthetic routes often involve multi-component reactions, which are efficient one-pot processes where three or more reactants combine to form the final product. biointerfaceresearch.combiointerfaceresearch.com For example, the Hantzsch-type condensation of dihydropyrimidines with substituted phenacyl chlorides is a known method for creating 3-substituted-5H-thiazolo[3,2-a]pyrimidine derivatives. biointerfaceresearch.com Similarly, a one-pot, three-component reaction of a substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes can yield 1-(7-methyl-3,5-diphenyl-5H-thiazolo[3,2-a]pyrimidine-6-yl)ethanone derivatives. biointerfaceresearch.com

The resulting thiadiazolo[3,2-a]pyrimidinone scaffold is of significant interest due to its presence in various biologically active molecules. biointerfaceresearch.comresearchgate.net Researchers have synthesized and evaluated series of these compounds for various potential applications. nih.govnih.gov The general synthetic scheme often involves the initial formation of a substituted aminothiadiazole, which is then reacted with a β-ketoester in the presence of polyphosphoric acid to yield the final thiadiazolo[3,2-a]pyrimidin-5-one derivatives. nih.gov

Table 1: Examples of Thiadiazolo[3,2-a]pyrimidinone Synthesis Strategies

| Starting Material Type | Reagents | Resulting Framework | Reference |

| 2-Thiouracil derivative | Bromoacetone / Bromoacetophenone, Sulfuric Acid | 5H-Thiazolo[3,2-a]pyrimidin-5-one | capes.gov.br |

| 2-Amino- nih.govnih.govclockss.orgthiadiazole derivative | Acetylacetone, Aromatic Aldehydes, p-Toluene Sulfonic Acid | 1-(7-methyl-2,5-diphenyl-5H- nih.govnih.govclockss.orgthiadiazolo(3,2-α)pyrimidine-6-yl)ethanone | biointerfaceresearch.com |

| Aminothiadiazole intermediate | β-ketoester, Polyphosphoric Acid | nih.govnih.govclockss.orgThiadiazole[3,2-a]pyrimidin-5-one | nih.gov |

| Dihydropyrimidine | Substituted Phenacyl Chlorides | 3-substituted-5H-thiazolo[3,2-α]pyrimidine | biointerfaceresearch.com |

Triazolo[1,5-a]pyrimidine Constructs

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, an aza-analog of the purine (B94841) ring system, is another important heterocyclic framework derived from pyrimidine precursors. nih.gov The synthesis of these constructs can be achieved through several common strategies. nih.gov One of the most prevalent methods is the cyclocondensation reaction of 3-amino-1,2,4-triazole with 1,3-dicarbonyl or α,β-unsaturated carbonyl compounds. nih.govclockss.orgnih.gov

Another key synthetic route involves the Dimroth rearrangement of a 1,2,4-triazolo[4,3-a]pyrimidine intermediate. nih.gov This rearrangement typically occurs under acidic conditions. A third method is the oxidative cyclization of pyrimidin-2-yl-amidines. nih.gov These varied synthetic approaches allow for the creation of a wide range of substituted triazolo[1,5-a]pyrimidines. nih.govclockss.org

The resulting triazolo[1,5-a]pyrimidine derivatives have been the subject of extensive research due to their diverse chemical properties and potential utility. nih.govclockss.orggoogle.com For example, a series of 68 analogues of a triazolopyrimidine template were synthesized using a three-component Biginelli-like heterocyclization reaction. nih.gov This reaction involved aldehydes, β-dicarbonyl compounds, and 3-alkylthio-5-amino-1,2,4-triazoles. nih.gov

Formation of Salts and Co-crystals for Enhanced Research Utility

The formation of salts and co-crystals is a widely employed technique in crystal engineering to modify the physicochemical properties of a compound without altering its covalent structure. tandfonline.comresearchgate.netacs.orgnih.govnih.gov This is particularly relevant for pyrimidine derivatives, including those related to this compound, as it can enhance their utility in research by improving properties like solubility and stability. tandfonline.comnih.govacs.orgresearchgate.net

Co-crystals are multi-component crystals where the components are held together by non-covalent interactions, most commonly hydrogen bonds. tandfonline.comnih.gov Pyrimidine moieties are well-suited for forming co-crystals with carboxylic acids due to their ability to form robust hydrogen-bonded synthons. tandfonline.comacs.orgresearchgate.net The interaction between a carboxylic acid and an aminopyrimidine can lead to the formation of specific, recurring patterns of hydrogen bonds known as supramolecular synthons. researchgate.netacs.org

The most common synthons observed are the linear heterotetramer (LHT) and the heterotrimer (HT). acs.orgresearchgate.net The formation of a salt versus a co-crystal is often predicted based on the difference in the pKa values (ΔpKa) of the carboxylic acid and the pyrimidine derivative. acs.orgnih.gov However, this rule is not always definitive and can vary between systems. acs.org The resulting solid forms are typically characterized using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and Fourier-transform infrared spectroscopy (FT-IR). researchgate.netuky.edu

Table 2: Common Supramolecular Synthons in Pyrimidine-Carboxylic Acid Systems

| Synthon Name | Description | Reference |

| Linear Heterotetramer (LHT) | A linear arrangement of four molecules held by hydrogen bonds. | acs.orgresearchgate.net |

| Heterotrimer (HT) | A three-molecule assembly connected by hydrogen bonds. | acs.orgresearchgate.net |

| Cyclic Heterotetramer (CHT) | A cyclic arrangement of four molecules stabilized by hydrogen bonds. | acs.org |

Investigating Intramolecular Rearrangements and Transpositions in Derivatization Reactions

During the chemical derivatization of pyrimidine compounds, intramolecular rearrangements and transpositions can occur, leading to the formation of unexpected or isomeric products. A notable example is the Dimroth rearrangement, which is particularly relevant in the synthesis of fused heterocyclic systems containing a pyrimidine ring. nih.gov

The Dimroth rearrangement involves the transposition of a ring atom or a group of atoms within a heterocyclic system. In the context of triazolopyrimidines, a 1,2,4-triazolo[4,3-a]pyrimidine can rearrange to the more stable 1,2,4-triazolo[1,5-a]pyrimidine isomer, typically under acidic or thermal conditions. nih.gov This rearrangement is a key consideration in the synthesis of triazolo[1,5-a]pyrimidine constructs, as the initial cyclization may lead to the kinetically favored [4,3-a] isomer, which then rearranges to the thermodynamically favored [1,5-a] isomer.

Understanding and controlling such rearrangements are crucial for achieving the desired chemical structure and for the rational design of new derivatives. The specific conditions of the reaction, such as the solvent, temperature, and pH, can significantly influence the likelihood and outcome of these intramolecular transformations.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure, including the connectivity of atoms and their spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of the protons.

In the ¹H NMR spectrum of a related compound, 2-amino-4-methylpyridine, the aromatic protons appear in the range of δ 6.20-7.81 ppm, while the methyl protons are observed at δ 2.16 ppm. chemicalbook.com For N-substituted benzyl (B1604629) derivatives, the methylene (B1212753) protons (CH₂) typically resonate around δ 4.27-4.66 ppm. rsc.org The amine (NH₂) protons can vary in their chemical shift due to factors like solvent and concentration and are often observed as a broad signal. pdx.edu

Table 1: Representative ¹H NMR Chemical Shifts for Related Structures

| Functional Group | Chemical Shift (δ, ppm) |

| Aromatic-H | 6.0 - 9.5 pdx.edu |

| -O-CH₂- | ~3.6 pdx.edu |

| Ar-CH₂-N | ~4.3 - 4.7 rsc.org |

| -NH₂ | 0.5 - 5.0 (variable) pdx.edu |

This table provides typical chemical shift ranges and is for illustrative purposes.

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in a ¹³C NMR spectrum are influenced by the hybridization and the nature of the atoms attached to the carbon. ucl.ac.uk For pyrimidine (B1678525) and similar heterocyclic systems, the carbon atoms within the ring exhibit characteristic chemical shifts. Aromatic and heteroaromatic carbons typically resonate in the downfield region of the spectrum (δ 100-170 ppm). wisc.edu The carbon of the methylene bridge (-O-CH₂-) is expected to appear in the range of δ 60-80 ppm. wisc.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Phenoxymethyl)pyrimidin-4-amine and Related Compounds

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (in related heterocycles) | 150 - 180 |

| Aromatic/Heteroaromatic C | 110 - 170 wisc.edu |

| -O-C H₂- | 60 - 80 wisc.edu |

| Quaternary Carbon (C-2 in pyrimidine) | ~160 |

| C-4 in pyrimidine (attached to NH₂) | ~163 |

| C-5 in pyrimidine | ~105 |

| C-6 in pyrimidine | ~158 |

Note: These are predicted values based on typical ranges for similar functional groups and structures. wisc.eduresearchgate.net

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecular structure.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close to each other in space, which is essential for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. nih.gov This is a critical step in the identification of a new compound. The exact mass of this compound (C₁₁H₁₁N₃O) is calculated to be 201.0902. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. nih.gov When coupled with a Time-of-Flight (TOF) mass analyzer, ESI-TOF MS provides accurate molecular weight information. In positive ion mode, the compound would be expected to be observed as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 202.0980. The fragmentation of related 4-aryloxy-6-methylpyrimidin-2-amines under positive electrospray ionization has been shown to involve the decomposition of the pyrimidine ring. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive analytical method used to probe the molecular vibrations of a compound. These vibrations are specific to the bonds and functional groups present, providing a molecular fingerprint.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the initial identification of functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, chemists can confirm the presence of key structural motifs. For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its constituent parts.

The primary amine (-NH₂) group would be identified by a pair of medium to weak absorption bands in the region of 3500-3300 cm⁻¹. The presence of two bands is indicative of the symmetric and asymmetric stretching vibrations of the N-H bonds. Aromatic C-H stretching vibrations from the phenoxy group are anticipated to appear as a group of weak to medium bands above 3000 cm⁻¹. In contrast, aliphatic C-H stretching from the methylene bridge (-CH₂-) would be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine and phenyl rings typically appear in the 1650-1450 cm⁻¹ region. The C-O-C ether linkage is characterized by a strong absorption band, usually in the 1260-1000 cm⁻¹ range.

A representative table of expected IR absorption bands for the key functional groups in this compound is provided below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Primary Amine (-NH₂) | 3500-3300 | N-H Stretch |

| Aromatic C-H | >3000 | C-H Stretch |

| Aliphatic C-H (-CH₂-) | <3000 | C-H Stretch |

| C=N, C=C (Aromatic Rings) | 1650-1450 | Ring Stretch |

| Ether (C-O-C) | 1260-1000 | C-O Asymmetric Stretch |

Fourier-Transform Infrared (FTIR) Spectroscopy for Detailed Vibrational Analysis

While standard IR spectroscopy is excellent for functional group identification, Fourier-Transform Infrared (FTIR) spectroscopy offers higher resolution and sensitivity, enabling a more detailed analysis of the molecule's vibrational modes. The enhanced signal-to-noise ratio in FTIR allows for the detection of weaker absorption bands and subtle shifts in peak positions that can provide further structural information.

X-ray Crystallography for Solid-State Molecular Architecture

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is mounted in an X-ray diffractometer and bombarded with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The data obtained from an X-ray crystallographic study would include the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. This information provides a definitive confirmation of the molecular structure in the solid state.

A hypothetical table summarizing the kind of crystallographic data that would be obtained for this compound is presented below.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 20.987 |

| β (°) | 98.76 |

| Volume (ų) | 1138.9 |

| Z | 4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis provides experimental verification of the compound's empirical formula. For an organic molecule like this compound (C₁₁H₁₁N₃O), the analysis would focus on the percentages of carbon (C), hydrogen (H), and nitrogen (N).

The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's purity and correct elemental composition.

The following table shows a comparison of the calculated elemental composition for C₁₁H₁₁N₃O and would be compared against experimental findings.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 65.66 | (experimental value) |

| Hydrogen (H) | 5.51 | (experimental value) |

| Nitrogen (N) | 20.88 | (experimental value) |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy of a chemical system.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For a molecule like 2-(Phenoxymethyl)pyrimidin-4-amine, DFT calculations can be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.

The electronic structure, including the distribution of electron density and the energies of the molecular orbitals, can be elucidated through DFT. Key aspects that are typically investigated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

Calculation of Quantum-Chemical Descriptors

From the results of DFT calculations, a variety of quantum-chemical descriptors can be derived. These descriptors quantify different aspects of the molecule's electronic properties and are instrumental in developing quantitative structure-activity relationships (QSAR).

Important descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated by the energy of the HOMO (-E_HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated by the energy of the LUMO (-E_LUMO).

Electronegativity (χ): A measure of the ability of a molecule to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (1/η).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule, calculated as χ² / (2η).

These descriptors for this compound would provide a quantitative basis for predicting its reactivity, stability, and potential biological activity. For example, a higher electrophilicity index might suggest a greater propensity to interact with biological nucleophiles.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules, particularly biological macromolecules like proteins.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein. mdpi.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of this compound, molecular docking studies would involve docking this compound into the active site of a specific protein target. The pyrimidine (B1678525) scaffold is a common feature in many kinase inhibitors, so proteins like cyclin-dependent kinases (CDKs) could be potential targets. nih.gov The docking process would generate a series of possible binding poses, which are then scored based on a scoring function that estimates the binding affinity.

The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound and the amino acid residues of the target protein. For instance, the amine group and the nitrogen atoms in the pyrimidine ring are potential hydrogen bond donors and acceptors, respectively. The phenoxy group can engage in hydrophobic and aromatic interactions.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Interaction Type | Interacting Residue (Example) | Distance (Å) |

| Hydrogen Bond | Asp145 | 2.9 |

| Hydrogen Bond | Lys33 | 3.1 |

| Hydrophobic Interaction | Leu83 | 3.5 |

| Pi-Pi Stacking | Phe80 | 4.0 |

This table is a hypothetical representation of potential docking results and is for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes and the stability of the ligand-protein complex.

An MD simulation of the this compound-protein complex, obtained from molecular docking, would be performed in a simulated physiological environment (e.g., in water with ions at a specific temperature and pressure). The simulation would track the movements of all atoms in the system over a period of nanoseconds or even microseconds.

Analysis of the MD trajectory can reveal:

Conformational Flexibility: How the conformation of this compound changes within the binding pocket.

Binding Stability: Whether the compound remains stably bound to the target or if it dissociates. This is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand's position over time.

Interaction Persistence: The stability and duration of the key interactions identified in docking.

Binding Free Energy: More accurate estimations of the binding affinity can be calculated using methods like MM/PBSA or MM/GBSA.

Virtual Screening Approaches for Library Prioritization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme.

If this compound were identified as a "hit" compound with some desired activity, virtual screening could be used to find other, potentially more potent, molecules. This can be done in two main ways:

Ligand-Based Virtual Screening: This approach uses the structure of the known active compound, this compound, as a template to search for other molecules with similar structural or chemical features (e.g., shape, pharmacophore).

Structure-Based Virtual Screening: This method uses the 3D structure of the biological target. Large compound libraries are docked into the active site of the target, and the molecules are ranked based on their predicted binding affinity.

Virtual screening can efficiently prioritize a smaller, more manageable number of compounds for experimental testing, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery. They aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

While specific QSAR models for this compound are not extensively documented in publicly available literature, the development of such models would follow established principles. A typical QSAR study involves a series of analogues of this compound. The biological activity of these compounds against a specific target, for instance, a kinase or a receptor, would be experimentally determined.

These models are constructed using various statistical methods, with the goal of identifying structural features that significantly correlate with the desired activity. For pyrimidine derivatives, studies have shown that robust QSAR models can be built to predict their efficacy as inhibitors of targets like Bruton's tyrosine kinase (BTK), which is implicated in diseases such as rheumatoid arthritis. google.com

The process involves generating molecular descriptors for each compound in the series. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, volume). Regression techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest (RF) and Support Vector Machines (SVM) are then employed to create the predictive model. The statistical robustness and predictive power of the resulting models are rigorously validated using internal and external sets of compounds. google.com

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For a molecule like this compound, a pharmacophore model would delineate the key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships.

The generation of a pharmacophore model can be either ligand-based or structure-based. In a ligand-based approach, a set of active molecules is superimposed, and common chemical features are identified. This method is particularly useful when the 3D structure of the target protein is unknown. For instance, a ligand-based pharmacophore model was successfully used to identify potent eosinophil peroxidase (EPO) inhibitors from a large database of compounds.

If the crystal structure of the target protein is available, a structure-based pharmacophore model can be developed by analyzing the key interactions between the ligand and the protein's active site. This provides a more detailed and accurate representation of the necessary binding features.

For this compound, a hypothetical pharmacophore model might include:

A hydrogen bond acceptor feature associated with the nitrogen atoms in the pyrimidine ring.

A hydrogen bond donor feature from the amine group.

An aromatic ring feature corresponding to the phenoxy group.

This model would then serve as a 3D query to screen virtual compound libraries to identify novel molecules with the potential for similar biological activity.

In Silico Prediction of Molecular Properties

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions help in the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles, thus reducing the likelihood of late-stage failures in drug development.

For this compound, a range of molecular properties can be predicted using various computational models. These predictions are based on the compound's structure and are compared against established criteria for drug-likeness, such as Lipinski's Rule of Five.

Below is an illustrative table of predicted molecular properties for this compound. It is important to note that these are hypothetical values based on typical predictions for similar small molecules and are not derived from a specific experimental or computational study on this exact compound.

| Property | Predicted Value |

| Molecular Weight | 215.24 g/mol |

| LogP | 2.1 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Molar Refractivity | 61.5 cm³ |

| Topological Polar Surface Area (TPSA) | 64.9 Ų |

| Aqueous Solubility (logS) | -2.5 |

| Blood-Brain Barrier Permeation | Low |

| Human Intestinal Absorption | High |

Disclaimer: The data in this table is for illustrative purposes only and represents typical in silico predictions for a compound with the structure of this compound.

Studies on other heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, have demonstrated the utility of in silico ADMET predictions. These studies often involve the calculation of a wide array of descriptors to assess properties like gastrointestinal absorption, plasma protein binding, and potential for cytochrome P450 enzyme inhibition. Similarly, for sulfonamide derivatives, in silico predictions of molecular properties, drug-likeness, and ADMET profiles have been crucial in identifying promising candidates for further development.

Biological Activity and Mechanistic Studies in Vitro and Cellular Models

Enzyme Inhibition Assays

Xanthine (B1682287) Oxidase (XO) Inhibition Mechanisms

Research into 2-phenylpyrimidine (B3000279) derivatives has shown that the pyrimidine (B1678525) core can serve as a potent pharmacophore for XO inhibition. nih.gov In one study, a series of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives were synthesized and evaluated for their XO inhibitory activity. Notably, the presence of a hydroxyl or amino group on the pyrimidine ring was found to be a key determinant of their interaction with the enzyme's active site. nih.gov

One of the optimized compounds from this series, 2-(3-cyano-4-isopentoxy)phenylpyrimidine-4-ol , exhibited exceptionally potent XO inhibition with an IC₅₀ value of 0.046 µM, which is approximately 120 times more potent than the standard drug, allopurinol (B61711) (IC₅₀ = 5.462 µM). nih.gov Kinetic analysis revealed that this compound acts as a mixed-type inhibitor. nih.gov Molecular docking studies suggested that the mode of interaction with the xanthine oxidase active site is influenced by the nature of the substituent (hydroxyl vs. amino) on the pyrimidine ring. nih.gov

Another study on pyrazolopyrimidine-based inhibitors, which share a fused heterocyclic system with pyrimidines, also identified potent XO inhibitors. nih.gov For instance, 4-amino-6-mercaptopyrazolo-3,4-d-pyrimidine was found to be the most potent inhibitor in the series with an IC₅₀ of 0.600 ± 0.009 microM, showing competitive inhibition. nih.gov These findings underscore the potential of the pyrimidine and related heterocyclic scaffolds in the design of novel and effective xanthine oxidase inhibitors.

Table 1: Xanthine Oxidase Inhibitory Activity of Selected Pyrimidine and Pyrazolopyrimidine Derivatives

| Compound | IC₅₀ (µM) | Inhibition Type | Reference |

| 2-(3-cyano-4-isopentoxy)phenylpyrimidine-4-ol | 0.046 | Mixed | nih.gov |

| Allopurinol | 5.462 | - | nih.gov |

| 4-amino-6-mercaptopyrazolo-3,4-d-pyrimidine | 0.600 ± 0.009 | Competitive | nih.gov |

| 4-mercapto-1H-pyrazolo-3,4-d-pyrimidine | 1.326 ± 0.013 | Competitive | nih.gov |

| 4-amino-6-hydroxypyrazolo-3,4-d-pyrimidine | 1.564 ± 0.065 | Competitive | nih.gov |

| Allopurinol | 0.776 ± 0.012 | - | nih.gov |

SecA Inhibition in Bacterial Models

The SecA ATPase is a crucial component of the bacterial protein secretion machinery, making it an attractive target for the development of novel antibacterial agents. researchgate.net The pyrimidine scaffold has been identified as a promising starting point for the design of SecA inhibitors.

A study focused on pyrimidine analogs as SecA inhibitors reported the synthesis and evaluation of a series of 5-cyanothiouracil derivatives. researchgate.net These compounds were assessed for their ability to inhibit the ATPase activity of E. coli SecA (EcSecAN68) and for their antimicrobial activity. Twelve of the synthesized compounds demonstrated IC₅₀ values below 6.3 µM against EcSecAN68. researchgate.net Furthermore, several of these compounds exhibited significant antimicrobial activity against a leaky mutant of E. coli and Bacillus anthracis. researchgate.net

This research highlights the potential of substituted pyrimidine derivatives to effectively inhibit SecA function, thereby disrupting bacterial protein secretion and survival. The structure-activity relationship studies within this class of compounds provide valuable insights for the future design of more potent and selective SecA inhibitors. researchgate.net

Table 2: SecA Inhibitory and Antimicrobial Activity of Selected Pyrimidine Analogs

| Compound Feature | SecA ATPase Inhibition (IC₅₀ < 6.3 µM) | Antimicrobial Activity (MIC < 12.5 µM against E. coli NR698) | Antimicrobial Activity (MIC < 6.3 µM against B. anthracis Sterne) | Reference |

| 5-cyanothiouracil derivatives | 12 compounds | 6 compounds (3 with MIC < 6.3 µM) | 3 compounds | researchgate.net |

Src Homology-2 Domain Containing Protein Tyrosine Phosphatase-2 (SHP2) Inhibition

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), a non-receptor protein tyrosine phosphatase, is a key regulator in various cellular signaling pathways, including the RAS-MAPK pathway. nih.govnih.gov Its role in cancer has made it a significant target for therapeutic intervention. Several pyrimidine-based scaffolds have been investigated as allosteric inhibitors of SHP2.

One such scaffold is the aminopyrimidine core. Researchers at Novartis developed SHP386 , an allosteric SHP2 inhibitor based on an aminopyrimidine structure, which inhibits the full-length SHP2 with an IC₅₀ of 12 µM. nih.gov This compound binds to a tunnel-like region formed by the C-SH2, N-SH2, and PTP domains, rather than the catalytic site. nih.gov

Another class of pyrimidine-based SHP2 inhibitors is the pyrazolopyrimidinone (B8486647) derivatives. nih.gov Compound 21 from this series was identified as an allosteric inhibitor with a SHP2 IC₅₀ of 0.067 µM. nih.gov Further optimization led to the development of SHP389 (compound 23) , which exhibited improved SHP2 inhibitory potency (IC₅₀ = 0.036 µM) and cellular antiproliferative activity (IC₅₀ = 0.36 µM) with reduced off-target effects. nih.gov

These findings demonstrate that the pyrimidine scaffold can be effectively utilized to design potent and selective allosteric inhibitors of SHP2, offering a promising avenue for the development of novel anticancer therapies.

Table 3: Inhibitory Activity of Selected Pyrimidine-Based SHP2 Inhibitors

| Compound | Scaffold | SHP2 IC₅₀ (µM) | Cellular Antiproliferation IC₅₀ (µM) | Reference |

| SHP386 | Aminopyrimidine | 12 | - | nih.gov |

| Compound 21 | Pyrazolopyrimidinone | 0.067 | - | nih.gov |

| SHP389 (Compound 23) | Pyrazolopyrimidinone | 0.036 | 0.36 | nih.gov |

Polo-like Kinase 4 (PLK4) Inhibition and Regulation of Cell Cycle

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process critical for maintaining genomic integrity during cell division. nih.gov Dysregulation of PLK4 is closely associated with tumorigenesis, making it a compelling target for anticancer drug development. The aminopyrimidine core has been successfully employed in the design of potent PLK4 inhibitors.

A study focused on the development of novel PLK4 inhibitors using a scaffold hopping strategy identified a series of potent compounds with an aminopyrimidine core. nih.gov Among these, compound 8h displayed remarkable PLK4 inhibitory activity with an IC₅₀ of 0.0067 µM. nih.gov This compound also demonstrated excellent antiproliferative activity against breast cancer cells. nih.gov

The binding mode analysis of these inhibitors revealed that the aminopyrimidine moiety forms crucial hydrogen bonds with the hinge residues of the PLK4 active site, highlighting the importance of this scaffold for potent inhibition. nih.gov These results suggest that 2-(phenoxymethyl)pyrimidin-4-amine, with its aminopyrimidine core, could potentially exhibit inhibitory activity against PLK4 and warrants further investigation.

Table 4: PLK4 Inhibitory Activity of a Selected Aminopyrimidine Derivative

| Compound | PLK4 IC₅₀ (µM) | Reference |

| Compound 8h | 0.0067 | nih.gov |

| Centrinone (positive control) | 0.003 | nih.gov |

Acetylcholinesterase (AChE) Enzymatic Activity Modulation

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. While direct data on this compound is unavailable, research on other pyrimidine derivatives has shown their potential as AChE inhibitors.

A series of novel 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were designed and synthesized as potential AChE inhibitors. nih.gov Among the synthesized compounds, compound 10q emerged as the most potent inhibitor with an IC₅₀ of 0.88 ± 0.78 µM against AChE, showing better activity than the reference drug Huperzine-A. nih.gov This compound exhibited weaker inhibition of butyrylcholinesterase (BuChE) (IC₅₀ = 10.0 ± 1.30 µM), indicating its selectivity for AChE. nih.gov

Enzymatic kinetics and molecular docking studies revealed that compound 10q acts as a mixed-type inhibitor, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov The drug-like properties of this compound further support the potential of the pyrimidine scaffold in the development of new treatments for Alzheimer's disease. nih.gov

Table 5: Acetylcholinesterase Inhibitory Activity of a Selected Pyrimidine Derivative

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Inhibition Mode | Reference |

| Compound 10q | 0.88 ± 0.78 | 10.0 ± 1.30 | Mixed | nih.gov |

Microsomal Prostaglandin (B15479496) E-2 Synthase-1 and 5-Lipoxygenase Inhibition

Microsomal prostaglandin E-2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX) are key enzymes in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. nih.govnih.gov Dual inhibition of both pathways is considered a superior anti-inflammatory strategy. Pirinixic acid derivatives, which feature a pyrimidine core, have been identified as novel dual inhibitors of mPGES-1 and 5-LOX. nih.gov

Pirinixic acid [2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)acetic acid] and its derivatives have been shown to potently suppress both mPGES-1 and 5-LOX activity. nih.gov For example, compound 7b , an α-substituted pirinixic acid derivative, exhibited IC₅₀ values of 1.3 µM and 1 µM for mPGES-1 and 5-LOX, respectively. nih.gov These compounds also effectively reduced the production of PGE₂ and 5-LO products in intact cells with less significant inhibition of cyclooxygenases (COX-1/2). nih.gov

Another study investigated pyrimidine acrylamides as lipoxygenase inhibitors. nih.govCompound (9) from this series was found to be a promising lipoxygenase inhibitor with an IC₅₀ of 1.1 µM, comparable to the reference inhibitor NDGA. nih.gov These findings highlight the versatility of the pyrimidine scaffold in targeting key enzymes of the inflammatory cascade.

Table 6: Inhibitory Activity of Selected Pyrimidine Derivatives against mPGES-1 and 5-Lipoxygenase

| Compound | Target(s) | IC₅₀ (µM) | Reference |

| Compound 7b | mPGES-1 | 1.3 | nih.gov |

| 5-LOX | 1 | nih.gov | |

| Compound (9) | Lipoxygenase | 1.1 | nih.gov |

Receptor Agonism/Antagonism Studies

GPR119 Agonist Activity and Signaling Pathways

GPR119, a G protein-coupled receptor, is primarily expressed in pancreatic β-cells and enteroendocrine cells in the small intestine and is involved in regulating metabolic homeostasis. nih.gov Activation of GPR119 is known to be coupled to the Gαs signal transducer, leading to an increase in adenylate cyclase activity and a subsequent rise in intracellular cyclic AMP (camp). nih.gov This signaling cascade can potentiate glucose-induced insulin (B600854) secretion or promote the release of intestinal incretin (B1656795) hormones. nih.gov While various lipid-derived ligands and synthetic small molecules have been identified as GPR119 agonists, the specific activity of this compound on this receptor is not extensively detailed in the provided search results. nih.govnih.gov However, the general mechanism of GPR119 agonists involves the modulation of intracellular cAMP levels and, in some cellular contexts, intracellular calcium concentrations ([Ca2+]i), ultimately influencing processes like insulin secretion. nih.gov The signaling pathways engaged by GPR119 agonists can be complex and may differ between endogenous and synthetic ligands. nih.gov

Interactions with Imidazoline (B1206853) Binding Sites

Imidazoline binding sites (IBS) are a family of receptors that have been classified into at least two subtypes, I1 and I2, based on their binding affinities for various radioligands. nih.gov These sites have been a focus of research due to their interaction with various compounds, including those with a pyrimidine scaffold, which is structurally related to the imidazoline core of some ligands. nih.gov While a direct and detailed study on the interaction of this compound with imidazoline binding sites is not explicitly available in the provided results, the broader class of compounds containing the pyrimidine ring system has been investigated for their affinity to these sites. The chemical structures of ligands for IBS are diverse and include imidazolines, guanidines, and 2-aminoimidazolines. nih.gov

Antiproliferative and Cytotoxicity Studies in Non-Clinical Cell Lines

Activity Against Various Cancer Cell Lines (e.g., MCF-7, MDA-MB-453, T-47D, HepG2)

Derivatives of 2-aminopyrimidine (B69317) have demonstrated notable antiproliferative activity against a range of human cancer cell lines. Specifically, various analogs have been evaluated for their effects on breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.govnih.gov For instance, certain 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which share the 4-aminopyrimidine (B60600) core with the subject compound, have shown significant antiproliferative effects against the MCF-7 cell line. nih.gov One particular compound from this series exhibited an IC50 value of 4.3 ± 0.11 µg/mL against MCF-7 cells. nih.gov Similarly, indenopyrimidine-2,5-dione analogs, also structurally related, were evaluated against MCF-7 and MDA-MB-231 cells, showing that some derivatives possess high antiproliferative activity against the ER-positive MCF-7 cells while being less cytotoxic to non-cancerous cells. nih.gov

While direct data for this compound on MDA-MB-453, T-47D, and HepG2 cell lines were not found in the provided search results, the activity of related pyrimidine derivatives against other cancer cell lines, such as the non-small cell lung cancer (NSCLC) cell line A549, has been reported. nih.govresearchgate.net For example, a 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivative was found to inhibit the proliferation of A549 cells. nih.govresearchgate.net

Table 1: Antiproliferative Activity of Related Pyrimidine Derivatives

| Compound Class | Cell Line | Activity | Reference |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7 | IC50: 4.3 ± 0.11 µg/mL | nih.gov |

| Indenopyrimidine-2,5-dione analogs | MCF-7 | High antiproliferative activity | nih.gov |

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives | A549 | Inhibition of proliferation | nih.govresearchgate.net |

Induction of Apoptosis and Cellular Mechanisms

The antiproliferative effects of pyrimidine derivatives are often linked to the induction of apoptosis. nih.gov Studies on related compounds have shed light on the potential mechanisms. For example, a 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivative was found to induce apoptosis in A549 non-small cell lung cancer cells. nih.govresearchgate.net This induction of apoptosis was associated with the inhibition of UNC51-like kinase 1 (ULK1), a protein involved in the initiation of autophagy. nih.govresearchgate.net By inhibiting ULK1, this compound was able to block the autophagy process and simultaneously trigger apoptosis. nih.govresearchgate.net

The process of apoptosis can be initiated through two main pathways: the extrinsic and intrinsic pathways. researchgate.net Defects in these pathways can lead to uncontrolled cell growth and resistance to anticancer therapies. researchgate.net The ability of certain pyrimidine derivatives to induce apoptosis suggests they may target key components of these pathways. researchgate.net While the precise apoptotic mechanisms of this compound are not detailed, the activity of its analogs points towards a potential role in modulating apoptotic signaling in cancer cells.

Antimicrobial and Antiparasitic Efficacy

The antimicrobial and antiparasitic potential of compounds containing the pyrimidine scaffold has been an area of active research. While specific studies on the antimicrobial and antiparasitic efficacy of this compound were not prominently featured in the search results, related structures have shown activity. For instance, phenoxymethylpenicillin, which contains a phenoxymethyl (B101242) group, is a known narrow-spectrum antibiotic used against various bacteria. drugbank.com Additionally, a novel anti-persister compound, 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol, has demonstrated broad-spectrum antibacterial activity, particularly when combined with other antibiotics against clinically relevant pathogens. nih.gov

In the realm of antiparasitic agents, derivatives of pyrimidine-2,4-dione have been synthesized and evaluated for their activity against parasites such as Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum. nih.gov Furthermore, some novel 2-phenyl or methyl-4H-1-benzopyran-4-ones carrying amidinobenzimidazoles have shown potent antibacterial and antifungal activities. nih.gov These findings suggest that the broader chemical class to which this compound belongs is of interest for the development of new antimicrobial and antiparasitic drugs.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

There are no specific studies detailing the antibacterial efficacy of this compound against common Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, or Gram-negative strains including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. Consequently, data regarding its minimum inhibitory concentration (MIC) or bactericidal effects against these organisms are not available.

Antifungal Activity Against Fungal Strains

Similarly, the scientific literature lacks any specific reports on the antifungal properties of this compound. There is no available data on its activity against fungal pathogens like Candida albicans or plant pathogens such as Pseudoperonospora cubensis.

Antiparasitic Activity Against Protozoa and Helminths

Investigations into the potential antiparasitic effects of this compound have not been reported in the available scientific literature. There are no findings on its efficacy against protozoa such as Giardia lamblia or Toxoplasma gondii, nor against helminths like Echinococcus multilocularis.

Antiviral Activity

Specific studies on the antiviral activity of this compound, including its potential to inhibit viruses such as the Zika virus in cellular assays, are absent from the current body of scientific literature.

Antioxidant Activity and Radical Scavenging Mechanisms

There is no available research that has evaluated the antioxidant potential of this compound. Studies concerning its ability to scavenge free radicals or its mechanisms of antioxidant action have not been published.

Structure Activity Relationship Sar and Lead Optimization

Systematic Exploration of Substituent Effects

The chemical tractability of the 2-(phenoxymethyl)pyrimidin-4-amine core allows for extensive modification at three primary locations: the pyrimidine (B1678525) ring, the phenoxymethyl (B101242) linker, and the terminal phenyl ring.

The pyrimidine ring is a cornerstone of the scaffold, and its substitution pattern significantly influences biological activity. The 4-amino group is often a crucial interaction point, acting as a hydrogen bond donor. Alterations at other positions on the pyrimidine ring have demonstrated a profound impact on potency and target selectivity.

Qualitative SAR studies have shown that the nature of the substituent at the 2-position of the pyrimidine ring can dramatically alter the biological effect. For instance, in a series of pyrimidine derivatives, compounds featuring an amino group at the C-2 position were found to enhance analgesic and anti-pyretic activities. nih.gov Conversely, replacing the amino group with hydroxyl or thio moieties led to an increase in DNA cleavage activities, highlighting how subtle changes to the pyrimidine core can switch the biological outcome. nih.gov

| Pyrimidine Ring Position | Substituent | Observed Effect on Activity | Target Class/Activity |

| C-2 | Amino (-NH2) | Enhancement | Analgesic, Anti-pyretic |

| C-2 | Hydroxyl (-OH) | Enhancement | DNA Cleavage |

| C-2 | Thio (-SH) | Enhancement | DNA Cleavage |

| C-2 / C-4 | Various | Sensitive to steric/electronic properties | Cholinesterase Inhibition |

The phenoxymethyl linker, which connects the pyrimidine core to the distal phenyl ring, is not merely a spacer but plays an active role in target binding. Its length, flexibility, and the presence of the ether oxygen are critical determinants of activity. Variations in this linker can alter the orientation of the phenyl ring in the binding pocket, thereby influencing interaction strength. While direct variations on the "methyl" part of the phenoxymethyl linker for this specific scaffold are not extensively detailed in the provided context, related studies on similar structures underscore the importance of the linker. For instance, in the design of cholinesterase inhibitors, a flexible aliphatic linker is used to span the distance between the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. researchgate.net This principle highlights the role of the linker in positioning the terminal aromatic moiety for optimal interactions. The ether oxygen itself is a potential hydrogen bond acceptor, contributing to the binding affinity.

The terminal phenyl ring offers a wide canvas for synthetic modification to probe hydrophobic, steric, and electronic interactions within the target's binding site. Research has consistently shown that the substitution pattern on this ring is a powerful tool for modulating potency and selectivity.

For example, in various pyrimidine derivatives, the presence of specific groups on an associated phenyl ring has been linked to distinct biological activities. nih.gov A p-methoxyphenyl group was found to improve antimicrobial, antioxidant, and antitubercular activities. nih.gov In contrast, a p-chloro phenyl substituent enhanced anticancer activity. nih.gov This demonstrates that electron-donating and electron-withdrawing groups can be used to tune the compound's properties for a desired therapeutic area. In a series of novel Polo-like kinase 4 (PLK4) inhibitors based on an aminopyrimidine core, specific substitutions on a phenyl ring were critical in achieving high potency. nih.gov

| Phenyl Ring Substituent | Position | Observed Effect on Activity | Target Class/Activity |

| Methoxy (B1213986) (-OCH3) | para | Improved | Antimicrobial, Antioxidant, Antitubercular |

| Chloro (-Cl) | para | Improved | Anticancer |

| Electron-withdrawing groups (-Cl, -Br) | various | Improved | Antimicrobial |

Identification of Key Pharmacophoric Features for Target Interactions

Based on SAR studies, a general pharmacophore model for this compound derivatives can be proposed. The key features include:

A Hydrogen Bond Donor/Acceptor Region: The aminopyrimidine core is central to this. The N1 and N3 atoms of the pyrimidine can act as hydrogen bond acceptors, while the 4-amino group is a critical hydrogen bond donor. This feature is often responsible for anchoring the molecule in the hinge region of protein kinases. nih.gov

A Central Linker: The phenoxymethyl moiety provides the appropriate distance and conformational flexibility to position the terminal ring system. The ether oxygen can serve as an additional hydrogen bond acceptor.